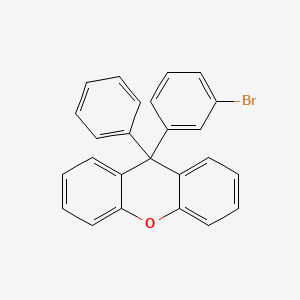
(R)-1-Benzyl-5-methyl-1,4-diazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group and a methyl group attached to the diazepane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through various methods, including the reaction of diamines with dihalides under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazepane ring.
Methylation: The methyl group is introduced through alkylation, often using methyl iodide or methyl bromide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the diazepane ring, potentially leading to the formation of piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing ring, often used in drug discovery.
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical applications.
Uniqueness: ®-1-Benzyl-5-methyl-1,4-diazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to the smaller rings of pyrrolidine and piperidine. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H21ClN2 |
|---|---|
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
(5R)-1-benzyl-5-methyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11H2,1H3;1H/t12-;/m1./s1 |
Clave InChI |
BSWSUZQZXMVQHG-UTONKHPSSA-N |
SMILES isomérico |
C[C@@H]1CCN(CCN1)CC2=CC=CC=C2.Cl |
SMILES canónico |
CC1CCN(CCN1)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


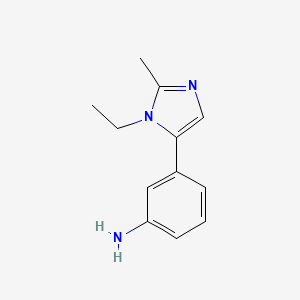
![(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride](/img/structure/B12822018.png)
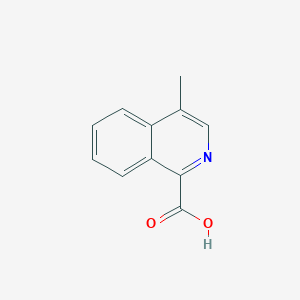


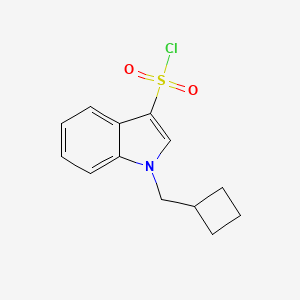
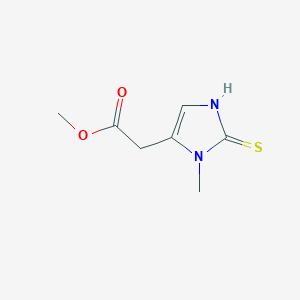
![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1~3,32~.1~3,33~.1~6,9~.1~12,16~.0~18,22~.0~29,36~.0~31,35~]hentetracontan-24-one](/img/structure/B12822056.png)
![4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12822064.png)
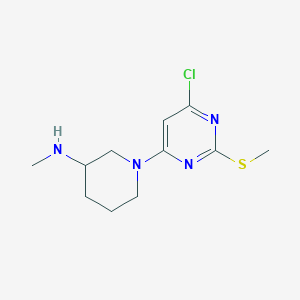

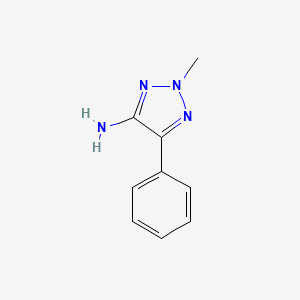
![(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid](/img/structure/B12822087.png)
